6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a carboxamide group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The triazole ring is then coupled with a pyridine derivative. This can be achieved through a nucleophilic substitution reaction where the triazole acts as a nucleophile.
Chlorination: The final step involves the chlorination of the pyridine ring to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of cell membranes. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are well-known antifungal agents.
Pyridine derivatives: Compounds like nicotinamide and isoniazid also feature a pyridine ring and have significant biological activities.
Uniqueness
What sets this compound apart is its unique combination of a triazole ring and a chlorinated pyridine ring, which may confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential modifications to enhance its efficacy and selectivity in various fields.
Properties
IUPAC Name |
6-chloro-N-[2-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-13-6-5-10(7-17-13)14(21)19-11-3-1-2-4-12(11)20-9-16-8-18-20/h1-9H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSVNMTXWHYYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=C2)Cl)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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